![molecular formula C8H7F3N2O3 B3031945 2-Methyl-6-nitro-4-(trifluoromethoxy)aniline CAS No. 887266-85-5](/img/structure/B3031945.png)
2-Methyl-6-nitro-4-(trifluoromethoxy)aniline
Overview
Description
2-Methyl-6-nitro-4-(trifluoromethoxy)aniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various aniline derivatives and their synthesis, which can provide insights into the properties and reactions of similar compounds. Anilines are aromatic compounds that consist of a phenyl group attached to an amino group. The trifluoromethoxy group is a highly electronegative substituent that can influence the reactivity of the aniline molecule .
Synthesis Analysis
The synthesis of trifluoromethoxy-substituted anilines often involves metalation, where hydrogen atoms are replaced by metal atoms, such as
Mechanism of Action
Target of Action
It’s structurally similar to delamanid , an anti-tuberculosis agent that inhibits mycolic acid synthesis of the bacterial cell wall .
Mode of Action
Based on its structural similarity to delamanid , it may also inhibit mycolic acid synthesis, thereby disrupting the bacterial cell wall. This results in the death of the bacteria and the eventual clearance of the infection.
Biochemical Pathways
As a potential mycolic acid synthesis inhibitor, it could affect the fatty acid synthesis pathway in bacteria, leading to their death .
Pharmacokinetics
The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of drugs , which could potentially improve the bioavailability of this compound.
Result of Action
If it acts similarly to delamanid , it could lead to the death of mycolic acid-producing bacteria, resulting in the clearance of the infection.
properties
IUPAC Name |
2-methyl-6-nitro-4-(trifluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-4-2-5(16-8(9,10)11)3-6(7(4)12)13(14)15/h2-3H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOREZRSQWTGLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382576 | |
Record name | 2-methyl-6-nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitro-4-(trifluoromethoxy)aniline | |
CAS RN |
887266-85-5 | |
Record name | 2-methyl-6-nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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